

3,3-Dimethylbutylamine chemical properties

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Compound of Interest

Compound Name: 3,3-Dimethylbutylamine

Cat. No.: B107103

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Chemical Identity and Physical Properties

3,3-Dimethylbutylamine is a primary aliphatic amine characterized by a neopentyl group attached to an aminoethyl group. Its structure and basic properties are summarized below.

Identifier	Value	Citation
IUPAC Name	3,3-dimethylbutan-1-amine	
Synonyms	Neopentylethylamine	
CAS Number	3850-30-4	
Molecular Formula	C ₆ H ₁₅ N	
Molecular Weight	101.19 g/mol	
SMILES	CC(C)(C)CCN	
InChI Key	GPWHFPWZAPOYNO-UHFFFAOYSA-N	

A summary of its key physical properties is provided in the table below.

Property	Value	Unit	Citation
Appearance	Colorless liquid		
Boiling Point	114-116	°C	
Density	0.752	g/mL at 25 °C	
Refractive Index	1.4135	at 20 °C	
Flash Point	6	°C	
pKa	~10.7		
Solubility	Soluble in chloroform and methanol.		

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3,3-Dimethylbutylamine**.

Technique	Key Features
¹ H NMR	Signals corresponding to the tert-butyl protons, methylene protons adjacent to the tert-butyl group, methylene protons adjacent to the amine group, and the amine protons.
¹³ C NMR	Signals for the quaternary carbon, the methyl carbons of the tert-butyl group, and the two methylene carbons.
IR Spectroscopy	Characteristic N-H stretching vibrations for a primary amine, C-H stretching and bending vibrations, and C-N stretching vibrations.
Mass Spectrometry	A molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group and cleavage alpha to the nitrogen atom.

Experimental Protocols

Synthesis of 3,3-Dimethylbutylamine

Two common methods for the synthesis of primary amines are the Leuckart reaction and the reduction of nitriles.

3.1.1. Leuckart Reaction from 3,3-Dimethyl-2-butanone

This method involves the reductive amination of a ketone.^{[1][2]}

- Reaction: $(\text{CH}_3)_3\text{CCOCH}_3 + 2\text{HCOONH}_4 \rightarrow (\text{CH}_3)_3\text{CCH}(\text{NH}_2)\text{CH}_3 + 2\text{H}_2\text{O} + \text{CO}_2 + \text{NH}_3$
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, combine 3,3-dimethyl-2-butanone and an excess of ammonium formate.
 - Heat the reaction mixture to 160-185 °C for several hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
 - After completion, cool the mixture and add a concentrated solution of hydrochloric acid.
 - Heat the mixture to hydrolyze the intermediate formamide.
 - Cool the solution and make it basic with a concentrated sodium hydroxide solution.
 - Extract the product with a suitable organic solvent (e.g., diethyl ether).
 - Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and remove the solvent under reduced pressure.
 - Purify the crude product by fractional distillation.

3.1.2. Reduction of 3,3-Dimethylbutanenitrile

This method involves the reduction of a nitrile to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).^[3]

- Reaction: $(\text{CH}_3)_3\text{CCH}_2\text{CN} + 4[\text{H}] \rightarrow (\text{CH}_3)_3\text{CCH}_2\text{CH}_2\text{NH}_2$
- Procedure:
 - In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ in a dry ether solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Cool the suspension in an ice bath.
 - Slowly add a solution of 3,3-dimethylbutanenitrile in the same dry solvent to the LiAlH₄ suspension with stirring.
 - After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to ensure complete reduction.
 - Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.^[4]
 - Filter the resulting solid aluminum salts and wash them with the ether solvent.
 - Combine the filtrate and the washes, dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.
 - Purify the crude product by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying liquid **3,3-Dimethylbutylamine** from impurities with different boiling points.^{[5][6]}

- Procedure:

- Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
- Place the crude **3,3-Dimethylbutylamine** in the distillation flask with boiling chips.
- Heat the flask gently. The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.
- Collect the fraction that distills at the boiling point of **3,3-Dimethylbutylamine** (114-116 °C).

Analytical Methods

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile amines. Derivatization is often employed to improve chromatographic performance.^{[7][8]}

- Sample Preparation (with derivatization):
 - Dissolve a known amount of the sample in a suitable solvent.
 - Add a derivatizing agent (e.g., trifluoroacetic anhydride or benzenesulfonyl chloride) and a base.^{[7][8]}
 - Heat the mixture to complete the derivatization.
 - Inject an aliquot of the derivatized sample into the GC-MS.
- GC-MS Conditions (General):
 - Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5MS).^[7]
 - Carrier Gas: Helium or Hydrogen.
 - Injector Temperature: 250-280 °C.
 - Oven Program: Start at a low temperature (e.g., 50-70 °C), then ramp to a higher temperature (e.g., 250-300 °C).

- MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-400.

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC analysis of primary amines often requires derivatization to introduce a chromophore for UV detection or a fluorophore for fluorescence detection.[9]

- Sample Preparation (with derivatization):
 - Dissolve the sample in an appropriate solvent.
 - Add a derivatization reagent (e.g., dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl)) and a buffer to control the pH.
 - Allow the reaction to proceed to completion.
 - Inject the derivatized sample into the HPLC system.
- HPLC Conditions (General):
 - Column: A reversed-phase C18 column.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
 - Detector: UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.

Safety and Handling

3,3-Dimethylbutylamine is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard	Description
GHS Pictograms	Flammable, Corrosive, Harmful
Hazard Statements	Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.
Precautionary Statements	Keep away from heat/sparks/open flames/hot surfaces. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

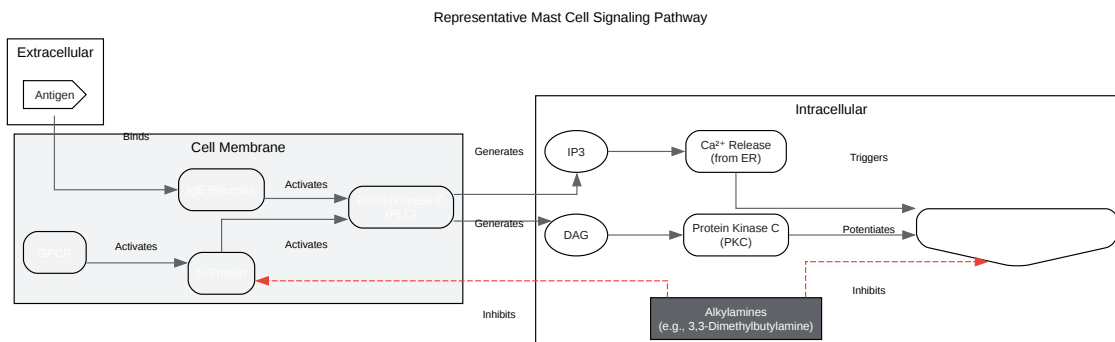
Always consult the Safety Data Sheet (SDS) before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Biological Activity and Relevance in Drug Discovery

While there is limited specific information on the biological activity of **3,3-Dimethylbutylamine** in the public domain, the broader class of alkylamines is known to interact with various biological targets. For instance, some alkylamines have been shown to interact with G-protein coupled receptors and transporters, which are important targets in drug discovery.

Representative Signaling Pathway: Alkylamine Interaction with Mast Cell Signaling

Simple alkylamines can non-selectively inhibit histamine secretion from mast cells, potentially by acting on a final common pathway in the cell membrane.^[10] More complex alkylamines can selectively antagonize specific secretory pathways.^[1] The diagram below illustrates a simplified, representative signaling pathway in a mast cell that can be modulated by such compounds.



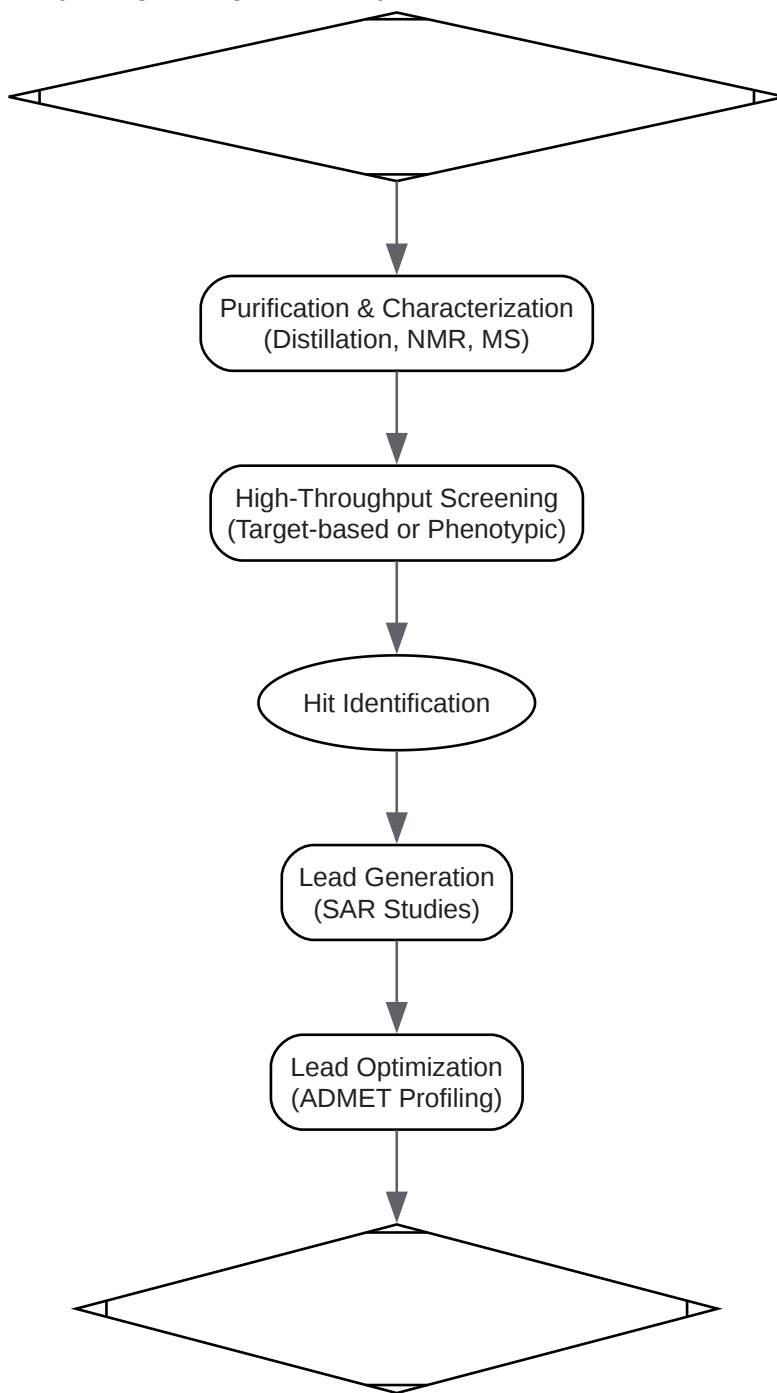
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Representative Mast Cell Signaling Pathway

A Logical Workflow for Novel Amine Compound Drug Discovery

For a novel compound like **3,3-Dimethylbutylamine**, a structured workflow is essential to evaluate its potential as a drug candidate. The following diagram outlines a typical early-stage drug discovery process.^[11]

Early-Stage Drug Discovery Workflow for a Novel Amine

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Drug Discovery Workflow

Conclusion

3,3-Dimethylbutylamine is a primary aliphatic amine with well-defined chemical and physical properties. While its direct biological applications are not extensively documented, its structural motifs are present in biologically active molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, purify, analyze, and potentially explore the therapeutic applications of this and related compounds. As with any chemical research, all handling and experimentation should be conducted with strict adherence to safety guidelines.

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